molecular formula C3H7BO2 B3021722 cis-1-Propene-1-boronic acid CAS No. 7547-96-8

cis-1-Propene-1-boronic acid

Cat. No.: B3021722
CAS No.: 7547-96-8
M. Wt: 85.9 g/mol
InChI Key: CBMCZKMIOZYAHS-IHWYPQMZSA-N
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Description

cis-1-Propene-1-boronic acid is an organoboron compound with the molecular formula C3H7BO2. It is characterized by the presence of a boronic acid group attached to a propene moiety in the cis configuration. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1-Propene-1-boronic acid typically involves the hydroboration of propyne followed by oxidation. One common method is the reaction of propyne with diborane (B2H6) to form the corresponding borane intermediate, which is then oxidized to yield the boronic acid .

Industrial Production Methods: Industrial production of this compound often employs similar hydroboration-oxidation techniques but on a larger scale. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: cis-1-Propene-1-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • trans-1-Propene-1-boronic acid
  • Vinylboronic acid
  • Allylboronic acid

Comparison: cis-1-Propene-1-boronic acid is unique due to its cis configuration, which can influence the stereochemistry of the products formed in reactions. This makes it particularly valuable in the synthesis of stereochemically complex molecules. In contrast, trans-1-Propene-1-boronic acid and other similar compounds may lead to different stereochemical outcomes .

Properties

IUPAC Name

[(Z)-prop-1-enyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7BO2/c1-2-3-4(5)6/h2-3,5-6H,1H3/b3-2-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMCZKMIOZYAHS-IHWYPQMZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=CC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(/C=C\C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

85.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6336-44-3
Record name NSC39118
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39118
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-1-Propene-1-boronic acid
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cis-1-Propene-1-boronic acid
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cis-1-Propene-1-boronic acid
Reactant of Route 4
cis-1-Propene-1-boronic acid
Reactant of Route 5
cis-1-Propene-1-boronic acid
Reactant of Route 6
cis-1-Propene-1-boronic acid

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